![molecular formula C17H24N2O4 B5624447 (3S*,4R*)-4-methyl-1-(3-morpholin-4-ylbenzoyl)piperidine-3,4-diol](/img/structure/B5624447.png)
(3S*,4R*)-4-methyl-1-(3-morpholin-4-ylbenzoyl)piperidine-3,4-diol
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions that yield bioactive molecules with significant pharmacological potentials. For instance, a novel heterocycle with a morpholino moiety has been synthesized and evaluated for its antiproliferative activity. The synthesis incorporated techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, which underscore the intricate methods involved in the creation of such compounds (Prasad et al., 2018).
Molecular Structure Analysis
The structural analysis of similar compounds reveals detailed insights into their conformation and stability. For example, X-ray diffraction studies have shown that the piperidine and morpholine rings adopt chair conformations, providing stability through intra and inter-molecular hydrogen bonds (Prasad et al., 2018). Such analyses are crucial for understanding the compound's molecular interactions and potential binding mechanisms.
Chemical Reactions and Properties
Compounds containing morpholine and piperidine groups are involved in various chemical reactions, leading to the formation of bioactive molecules. These reactions include cycloadditions, Michael additions, and nucleophilic substitutions, highlighting the reactivity and versatility of these heterocyclic compounds in synthesizing novel derivatives with potential therapeutic uses (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting points, and crystalline structures, are directly influenced by their molecular architecture. The crystalline structure and hydrogen bonding patterns play a significant role in the compound's stability and reactivity, which can be analyzed through techniques such as X-ray crystallography (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are crucial for the application of these compounds in various fields. The functional groups, such as the morpholine and piperidine rings, significantly impact these properties, affecting their potential bioactivity and interaction with biological targets (Boyd et al., 1976).
properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(3-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(22)5-6-19(12-15(17)20)16(21)13-3-2-4-14(11-13)18-7-9-23-10-8-18/h2-4,11,15,20,22H,5-10,12H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWAGDVDXPICC-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC(=CC=C2)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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